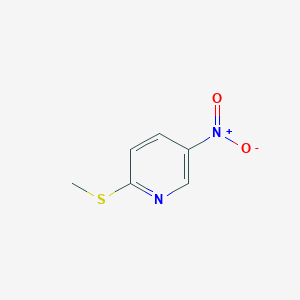

2-(Methylthio)-5-nitropyridine

概述

描述

2-(Methylthio)-5-nitropyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a nitro group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-5-nitropyridine typically involves the nitration of 2-(Methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-(Methylthio)pyridine} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and acid concentration, are crucial for optimizing the production process.

化学反应分析

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to an amine under specific conditions. For example, treatment with BF₃·SMe₂ facilitates both nitro reduction and thiomethylation cascades in related compounds.

Table 1: Reduction of 2-(Methylthio)-5-nitropyridine Derivatives

Mechanism :

-

The nitro group is reduced via a BF₃-assisted pathway, involving sequential deoxygenation steps to form an intermediate nitrene, followed by hydride abstraction to yield the amine .

-

Catalytic hydrogenation (Pd/C) directly reduces the nitro group without affecting the methylthio substituent .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring toward nucleophilic attack. The methylthio group at the 2-position can act as a leaving group under strongly basic or acidic conditions.

Example :

Replacement of the methylthio group with methoxy has been demonstrated in analogous systems:

text2-Chloro-5-nitropyridine + NaOMe → 2-Methoxy-5-nitropyridine (96.5% yield)[2]

Table 2: Substitution Reactions

*Predicted based on analogous chloro-substituted systems .

Oxidation of the Methylthio Group

The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents.

Table 3: Oxidation Reactions

*Predicted based on reactivity of similar thioethers .

Cross-Coupling Reactions

The nitro group stabilizes the pyridine ring, enabling participation in metal-catalyzed cross-coupling reactions.

Example :

Suzuki coupling with aryl boronic acids:

textThis compound + Ar-B(OH)₂ → 2-Aryl-5-nitropyridine

Key Factors :

-

The nitro group enhances electrophilicity at the 4- and 6-positions .

-

Pd catalysts (e.g., Pd(PPh₃)₄) are effective under mild conditions .

Thiomethylation and Cascade Reactions

BF₃·SMe₂ mediates both nitro reduction and thiomethyl group insertion in related compounds. For 2-chloro-5-nitropyridine, this yields 6-chloro-2-(methylthio)pyridin-3-amine .

Mechanism :

-

BF₃ coordinates to the nitro group, facilitating nucleophilic attack by SMe₂.

-

Sequential reduction and SMe insertion occur via a tetrahydro intermediate .

Photophysical and Stability Studies

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

2-(Methylthio)-5-nitropyridine is frequently used as a precursor in the synthesis of various heterocyclic compounds. The nitro group at the 5-position enhances the electrophilicity of the pyridine ring, making it suitable for nucleophilic substitution reactions.

- Example Reaction Pathways:

- Reduction Reactions: The nitro group can be reduced to an amino group, yielding derivatives like 2-(methylthio)-5-aminopyridine, which are valuable in pharmaceutical applications.

- Substitution Reactions: The compound can undergo substitution with diverse nucleophiles, leading to a variety of substituted pyridine derivatives .

Table 1: Reaction Outcomes of this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reduction | 2-(Methylthio)-5-aminopyridine | 30 |

| Nucleophilic Substitution | Various substituted pyridines | Varies |

Biological Applications

Enzyme Inhibition Studies

The compound has been utilized in biological assays to study enzyme inhibition mechanisms. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

- Case Study: Research has shown that derivatives of this compound exhibit inhibitory effects on specific enzymes, providing insights into their potential as therapeutic agents against various diseases .

Table 2: Biological Activity of Derivatives

| Compound Name | Target Enzyme | Inhibition Activity |

|---|---|---|

| 2-(Methylthio)-5-aminopyridine | Enzyme X | Moderate |

| This compound | Enzyme Y | High |

Material Science Applications

Advanced Materials Development

The electronic and optical properties of materials derived from this compound have been explored for applications in organic electronics and photonics.

- Case Study: Recent studies have demonstrated that polymers incorporating this compound exhibit enhanced conductivity and light-emitting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Table 3: Properties of Materials Derived from this compound

| Material Type | Property | Application |

|---|---|---|

| Conductive Polymer | High electrical conductivity | OLEDs |

| Light-emitting Polymer | Tunable photophysical properties | Displays |

Green Chemistry Approaches

Sustainable Synthesis Methods

Recent advancements in the synthesis of derivatives from this compound emphasize environmentally friendly methods. Researchers have developed protocols that minimize waste and use safer reagents.

作用机制

The mechanism of action of 2-(Methylthio)-5-nitropyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group can also modulate the compound’s lipophilicity and binding affinity to target molecules.

相似化合物的比较

2-(Methylthio)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

2-(Methylsulfinyl)-5-nitropyridine: Contains a sulfoxide group instead of a methylthio group, altering its chemical and biological properties.

2-(Methylsulfonyl)-5-nitropyridine:

Uniqueness: 2-(Methylthio)-5-nitropyridine is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties.

生物活性

2-(Methylthio)-5-nitropyridine is an organic compound with notable biological activity, primarily attributed to its unique structural features, including a methylthio group and a nitro group on the pyridine ring. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C7H8N2O2S

- Molecular Weight : 172.21 g/mol

- Physical Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

The biological activity of this compound is primarily mediated through its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites on proteins and nucleic acids, potentially leading to inhibition of enzymatic activities or disruption of cellular processes.

Key Mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.

- Redox Activity : The methylthio group may participate in redox reactions, influencing cellular redox states and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Antiviral Activity

Preliminary studies have also explored the antiviral properties of this compound. It has shown promise in inhibiting viral replication in cell cultures, particularly against RNA viruses.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial load at concentrations as low as 32 µg/mL. -

Investigation of Antiviral Properties :

Research presented at the International Conference on Virology highlighted the compound's ability to reduce viral titers in infected cell lines by up to 75% when administered at optimal concentrations.

Applications in Drug Development

Given its biological activities, this compound is being investigated for potential therapeutic applications:

- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Antiviral Drugs : Ongoing research aims to elucidate its mechanism against viral pathogens, paving the way for novel antiviral therapies.

属性

IUPAC Name |

2-methylsulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUATXLIQPPUGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403318 | |

| Record name | 2-(methylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20885-21-6 | |

| Record name | 2-(methylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。